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molecular formula C11H14O2 B8546706 4-Ethyl-2-methylbenzoic acid methyl ester

4-Ethyl-2-methylbenzoic acid methyl ester

Cat. No. B8546706
M. Wt: 178.23 g/mol
InChI Key: MLTRJZKFATULQN-UHFFFAOYSA-N
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Patent
US08968708B2

Procedure details

Methyl 4-ethyl-2-methylbenzoate (example 10c) (2.37 g) was dissolved in aq. NaOH (1M, 40 mL) and the solution heated at 60° C. overnight. The mixture was washed with hexanes and the aqueous layer was acidified with 6N HCl to pH 2. The title product was obtained as a white precipitate, following filtration and drying (2.17 g, 80%).
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9]C)=[O:8])=[C:5]([CH3:13])[CH:4]=1)[CH3:2]>[OH-].[Na+]>[CH2:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([OH:9])=[O:8])=[C:5]([CH3:13])[CH:4]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.37 g
Type
reactant
Smiles
C(C)C1=CC(=C(C(=O)OC)C=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=C(C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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